molecular formula C7H11BrO2 B129631 2-Bromo-1-(oxan-4-yl)ethan-1-one CAS No. 141095-78-5

2-Bromo-1-(oxan-4-yl)ethan-1-one

Cat. No.: B129631
CAS No.: 141095-78-5
M. Wt: 207.06 g/mol
InChI Key: HYZSWXALTGLKSD-UHFFFAOYSA-N
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Scientific Research Applications

2-Bromo-1-(oxan-4-yl)ethan-1-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(oxan-4-yl)ethan-1-one typically involves the bromination of 1-(oxan-4-yl)ethan-1-one. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(oxan-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.

    Reduction: 1-(Oxan-4-yl)ethanol.

    Oxidation: 2-Bromo-1-(oxan-4-yl)ethanoic acid.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(oxan-3-yl)ethan-1-one: Similar in structure but with the bromine atom attached to a different position on the oxane ring.

    2-Chloro-1-(oxan-4-yl)ethan-1-one: Similar in structure but with a chlorine atom instead of bromine.

    1-(Oxan-4-yl)ethan-1-one: The parent compound without the halogen atom.

Uniqueness

2-Bromo-1-(oxan-4-yl)ethan-1-one is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of the bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(oxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZSWXALTGLKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526536
Record name 2-Bromo-1-(oxan-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141095-78-5
Record name 2-Bromo-1-(oxan-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(oxan-4-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Thionyl chloride (2 mL, 27 mmol) was added to tetrahydro-pyran-4-carboxylic acid (1.1 g, 8.4 mmol) at 10° C. The mixture was warmed to ambient temperature and stirred for 2 h. Excess thionyl chloride was evaporated and the residue co-distilled with toluene to remove the traces of thionyl chloride. The resulting crude acid chloride was dissolved in dry acetonitrile (3 mL) and cooled to 0° C. Trimethylsilyl diazomethane (12.6 mL, 25.3 mmol) was added and the reaction mixture was stirred at ambient temperature for 2 h. It was then cooled to −10° C. and a solution of 15% HBr in acetic acid (2 mL) was added. The mixture was stirred at room temperature for 1 h then quenched with saturated sodium bicarbonate solution and extracted with ether (3×20 mL). The combined ether extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 2-bromo-1-(tetrahydro-pyran-4-yl)-ethanone (620 mg, 35%) as an oil.
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Synthesis routes and methods II

Procedure details

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